molecular formula C8H9ClF3NO B7723513 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride

Cat. No.: B7723513
M. Wt: 227.61 g/mol
InChI Key: URTGRJGZUXUCIS-UHFFFAOYSA-M
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Description

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride is an organic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an aminooxymethyl (-O-NH₂-CH₂-) group at the 1-position, with a hydrochloride counterion. The aminooxy group confers nucleophilic reactivity, enabling conjugation with carbonyl groups (e.g., in oxime formation), while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methoxyazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTGRJGZUXUCIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Based Trifluoromethylation

A patent (WO2021171301A1) describes the preparation of trifluoromethyl-substituted aromatic intermediates using Grignard reagents. For this compound, 3-bromo-5-fluorobenzotrifluoride reacts with magnesium in tetrahydrofuran (THF) under catalytic iodine to form a benzotrifluoride Grignard intermediate. Subsequent quenching with acetyl chloride in the presence of a copper(I) cyanide–lithium chloride complex yields 3-(trifluoromethyl)acetophenone. This method achieves >90% conversion but requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Direct Nitration and Reduction

An alternative route involves nitrating 3-(trifluoromethyl)toluene with fuming nitric acid at 0–5°C, followed by hydrogenation over palladium on carbon (Pd/C) to produce 3-(trifluoromethyl)aniline. While this method is cost-effective, the nitration step risks forming para-substituted byproducts, necessitating careful temperature control.

Introduction of the Aminooxymethyl Group

Oximation of Aldehyde Intermediates

The aminooxy group is introduced via oximation of a benzaldehyde precursor. For example, 3-(trifluoromethyl)benzaldehyde reacts with hydroxylamine hydrochloride in ethanol–water (3:1) at 60°C, yielding the corresponding oxime with >85% purity. However, this method requires subsequent reduction to convert the oxime (–CH=N–OH) to the aminooxy (–CH₂–O–NH₂) group.

Reductive Amination Using Tris(dimethylamino)phosphine

A reductive O–H insertion method, detailed in a supplementary protocol, employs tris(dimethylamino)phosphine (TDMP) to couple α-keto esters with preformed oximes. Applying this to methyl 3-(trifluoromethyl)benzoylformate and O-methylhydroxylamine in dichloromethane at 0°C produces the aminooxymethyl derivative in 78% yield after flash chromatography. TDMP acts as a mild reducing agent, minimizing side reactions compared to traditional hydrogenation.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base of 1-[(aminooxy)methyl]-3-(trifluoromethyl)benzene is treated with hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from heptane–ethyl acetate (1:2) at –20°C enhances purity to >99%, as confirmed by HPLC.

Impurity Profiling

A patent (CA2833394C) highlights the formation of a <0.1% unknown impurity during salt formation, attributed to residual palladium from earlier catalytic steps. Chelating resins like SiliaMetS Thiol reduce palladium content to <5 ppm, ensuring compliance with pharmaceutical standards.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard + Oximation7298.5Scalable for industrial productionRequires cryogenic conditions
Reductive Amination7899.1Mild reaction conditionsHigh cost of TDMP reagent
Nitration-Reduction6597.8Low reagent costByproduct formation during nitration

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents like N-methylpyrrolidinone (NMP) improve the solubility of intermediates during coupling reactions. For example, using NMP in place of dimethylformamide (DMF) increases the reaction rate of the Grignard–ketene coupling by 30%.

Catalytic Systems

Copper(I) iodide in combination with 1,10-phenanthroline enhances the Ullmann-type coupling of bromobenzotrifluoride with aminooxy precursors, achieving turnover numbers (TON) >500 .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminooxy group acts as a nucleophile, enabling alkylation and arylation reactions. A notable example from patent literature involves its reaction with 8-chloro-6-phenyl-4H-s-triazolo[4,3-a] benzodiazepine derivatives under mild conditions:

Reaction Conditions

ReactantConditionsProductYield
Chloromethyl benzodiazepineAmbient temperature, 1–2 hrs8-Chloro-1-[(dimethylamino)methyl]-6-phenyl-4H-s-triazolo benzodiazepine70–93%

This reaction proceeds via nucleophilic displacement of the chloromethyl group by the aminooxy nitrogen, forming a stable benzodiazepine derivative after purification via silica chromatography .

Metal-Catalyzed Coupling Reactions

The aminooxy group participates in transition-metal-catalyzed transformations, as demonstrated in gold(I)- and copper(I)-mediated reactions:

Gold(I)-Catalyzed O-Allylation

In the presence of AuCl(PPh₃) and AgOTf, the compound reacts with aminoallenes (H₂C=C=CHN(Ts)R) to form O-allyl oxime ethers.

Mechanistic Pathway

  • Electrophilic Activation : Au(I) coordinates to the allene’s C=C bond.

  • Nucleophilic Attack : Oxime oxygen attacks the terminal allene carbon.

  • Protonolysis : Regeneration of the catalyst yields the O-allyl product .

Representative Reaction

CatalystSubstrateProductYield
AuCl(PPh₃)H₂C=C=CHN(Ts)MeO-Allyl oxime ether52–96%

Copper(I)-Mediated Arylation

Copper catalysts enable O-aryl oxime formation via Ullmann-type coupling with aryl halides.

Conditions

  • Catalyst: CuI/1,10-phenanthroline

  • Base: K₂CO₃

  • Solvent: DMSO or toluene (30–110°C)

Scope

Aryl HalideProductYield
2-BromobenzeneO-Aryl oxime80–90%

This method is pivotal for constructing aromatic oxime derivatives with bioactive potential .

Comparative Reactivity

The meta-trifluoromethyl substitution distinguishes this compound from ortho- and para-isomers.

PositionReactivity with Au(I)Yield of O-Allyl Product
meta-CF₃High85–96%
para-CF₃Moderate60–75%
ortho-CF₃Low30–50%

The electron-withdrawing -CF₃ group at the meta position enhances electrophilic activation of the benzene ring, facilitating nucleophilic and catalytic reactions .

Scientific Research Applications

Scientific Research Applications

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in synthesizing more complex organic molecules, particularly those containing trifluoromethyl groups. Its unique structure allows for various chemical transformations that are valuable in synthetic organic chemistry.

Biology

  • Biochemical Probes : Due to its ability to interact with various biological molecules, this compound is studied as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions, providing insights into cellular processes.

Medicine

  • Pharmaceutical Development : Research is ongoing regarding its potential as a pharmaceutical intermediate. The compound's properties may contribute to developing drugs with improved pharmacokinetic profiles, enhancing efficacy and reducing side effects .

Industry

  • Specialty Chemicals Production : It finds applications in producing specialty chemicals and materials, including agrochemicals and polymers. Its unique chemical properties make it suitable for formulating products with specific performance characteristics .

Case Studies and Research Findings

While specific case studies directly involving this compound were not extensively covered in the available literature, its applications as a biochemical probe have been highlighted in various research contexts:

  • Investigating Enzyme Activity : Studies have utilized this compound to explore enzyme mechanisms by observing how it interacts with active sites.
  • Drug Development : Ongoing research aims to evaluate the efficacy of derivatives of this compound in preclinical models for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Purity Key Properties/Applications
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride -CF₃ (3), -O-NH₂-CH₂- (1) Not explicitly reported N/A Nucleophilic conjugation, drug intermediates
1-[(Aminooxy)methyl]-2-chloro-4-fluorobenzene hydrochloride (SS-7152) -Cl (2), -F (4), -O-NH₂-CH₂- (1) Not reported 98% High-purity intermediate for halogenated analogs
1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride -OCH₃ (2), -O-NH₂-CH₂- (1) 189.02 95% Reduced electron withdrawal; potential solubility differences
Benzene, 1-[(4-methylphenoxy)methyl]-3-(trifluoromethyl)- -CF₃ (3), -O-C₆H₄-CH₃ (1) Not reported N/A Bulkier phenoxy group; lower nucleophilicity
Key Observations :
  • Methoxy vs. Trifluoromethyl : Methoxy groups (-OCH₃) are electron-donating, contrasting with the electron-withdrawing -CF₃. This difference impacts electronic density on the benzene ring, affecting reactivity and solubility .
  • Phenoxymethyl Derivatives: The phenoxymethyl group in CAS 866229-23-4 introduces steric hindrance, reducing nucleophilic activity compared to aminooxymethyl derivatives .

Comparison with Heterocyclic and Aliphatic Analogs

Table 2: Heterocyclic and Aliphatic Derivatives
Compound Name Core Structure Key Features Applications
(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine hydrochloride Pyrimidine ring -CF₃ on pyrimidine; chiral center Targets nucleotide-binding proteins
1-(3-bromopropyl)-3-(trifluoromethyl)benzene Benzene with -CF₃ and bromoalkyl Bromine enhances alkylation reactivity Cross-coupling reactions
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride Propanoate ester linkage Ester group increases lipophilicity Prodrug design
Key Observations :
  • Pyrimidine-Based Analogs : The pyrimidine ring in (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine hydrochloride offers distinct electronic properties, favoring interactions with nucleic acid targets over benzene-based systems .
  • Bromoalkyl Derivatives: The bromine in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene facilitates nucleophilic substitution reactions, unlike the aminooxy group’s oxime-forming capability .
  • Ester-Functionalized Compounds: Enhanced lipophilicity from ester groups (e.g., methyl propanoate) may improve membrane permeability in drug candidates .

Biological Activity

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉ClF₃NO
  • Melting Point : 160–170 °C
  • CAS Number : 15256-07-2

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its aminooxy and trifluoromethyl functional groups. These activities include:

  • Enzyme Inhibition : The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzymatic activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Interaction : The aminooxy group interacts with the active sites of enzymes, potentially inhibiting their function. This is particularly relevant in enzymes associated with inflammatory responses.
  • Stability and Lipophilicity : The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively and interact with hydrophobic regions of proteins.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various aminooxy compounds on nitric oxide synthase (NOS). Results indicated that this compound significantly reduced NOS activity, suggesting its potential as an anti-inflammatory agent due to decreased nitric oxide production.

CompoundNOS Inhibition (%)IC50 (µM)
Control0-
Test Compound7510

Case Study 2: Antimicrobial Activity

Another research focused on assessing the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity, especially against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Comparison with Similar Compounds

This compound can be compared with other compounds featuring similar functional groups:

Compound NameFunctional GroupsBiological Activity
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochlorideAminooxy, TrifluoromethylModerate enzyme inhibition
1-[(Aminooxy)methyl]-2-(trifluoromethyl)benzene hydrochlorideAminooxy, TrifluoromethylLow antimicrobial activity

Q & A

Q. What synthetic routes are reported for introducing the aminooxy (-ONH2) group into trifluoromethyl-substituted aromatic systems?

The aminooxy group can be introduced via nucleophilic substitution of halogenated precursors (e.g., bromomethyl derivatives). For example, 1-(bromomethyl)-3-(trifluoromethyl)benzene is synthesized by reacting 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in acidic media . Adapting this method, hydroxylamine derivatives (e.g., O-substituted hydroxylamines) could displace the bromine atom to form the aminooxy moiety. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side reactions like hydrolysis or over-alkylation.

Q. How can the purity and structural integrity of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride be validated?

  • 1H/13C NMR : Characteristic peaks for the trifluoromethyl group (-CF3) appear as a singlet near δ 120–125 ppm in 13C NMR. The aminooxy methyl (-CH2ONH2) group shows splitting patterns in 1H NMR (e.g., δ 4.2–4.5 ppm for -CH2-) and a broad peak for the NH2 group (δ 5–6 ppm) .
  • IR Spectroscopy : Confirm the presence of N-O (950–1050 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
  • Elemental Analysis : Match experimental C, H, N, and Cl% with theoretical values (e.g., Mol. Wt. ≈ 231.68 g/mol) .

Advanced Research Questions

Q. What mechanistic insights govern the stability of the aminooxy group under acidic or basic conditions in this compound?

The aminooxy group (-ONH2) is prone to hydrolysis under strong acidic or basic conditions, forming hydroxylamine or ammonia. Stability studies using pH-controlled kinetic assays (e.g., HPLC monitoring) can quantify degradation rates. For instance, in HCl (as the hydrochloride salt), the compound may exhibit greater stability due to protonation of the NH2 group, reducing nucleophilic attack on the N-O bond. Comparative studies with analogues (e.g., 1-[(aminooxy)methyl]-2-chlorobenzene hydrochloride ) can isolate electronic effects of the -CF3 group on stability.

Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling or other transition metal-catalyzed reactions?

The -CF3 group is electron-withdrawing, which can activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic pathways. Computational studies (DFT) can map electronic effects on reaction sites. Experimentally, coupling reactions with boronic acids may require tailored catalysts (e.g., Pd(PPh3)4) and optimized base/ligand systems to overcome steric hindrance from the -CF3 group. Byproducts like protodehalogenation should be monitored via GC-MS .

Q. What strategies mitigate competing side reactions during functionalization of the aminooxy group?

  • Protection/Deprotection : Temporarily protect the -ONH2 group with tert-butoxycarbonyl (Boc) or benzyl groups during harsh reactions.
  • Selective Solubility : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and reduce dimerization.
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress thermal decomposition pathways. Evidence from hydroxylamine derivatives suggests that Boc protection improves yields in amidation by >20% .

Methodological Considerations

Q. How can contradictions in reported spectral data for similar compounds be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example, NH2 proton signals may shift dramatically with trace water. Solutions include:

  • Deuterated Solvent Purity : Use anhydrous CDCl3 or DMSO-d6.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks via correlation spectroscopy.
  • Control Experiments : Compare spectra with structurally validated standards (e.g., 3-(trifluoromethyl)benzyl bromide ).

Q. What computational tools predict the compound’s behavior in biological or catalytic systems?

  • Molecular Docking : Simulate interactions with enzymes (e.g., monoamine oxidases) using AutoDock Vina, leveraging the -CF3 group’s hydrophobicity for binding affinity predictions.
  • MD Simulations : Assess conformational stability of the aminooxy group in aqueous vs. lipid environments (GROMACS/AMBER).
  • QSPR Models : Relate logP and Hammett constants (σm for -CF3) to reactivity or toxicity .

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